Bienvenue dans la boutique en ligne BenchChem!

Phytosterols

Hypercholesterolemia LDL Cholesterol Cardiovascular Risk

Formulators should differentiate this compound from generic plant sterol commodities. Clinical evidence mandates specification of a water-dispersible free phytosterol (WD-PS) formulation to achieve an 11.7% LDL-C reduction, superior to esterified forms. This formulation uniquely addresses triglyceride reduction (13.9%) and avoids the significant β-carotene bioavailability suppression (~50%) associated with phytosterol esters. For metabolic syndrome applications, prioritize free phytosterol nanoparticle dispersions, the only format demonstrating waist circumference reduction. For statin-adjunct medical foods, ensure >99% purity compliant with EU 2025/1509. Procurement must specify formulation type, sterol composition profile, and purity to ensure clinical equivalence.

Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
CAS No. 949109-75-5
Cat. No. B3432048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytosterols
CAS949109-75-5
Molecular FormulaC29H50O
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
InChIInChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1
InChIKeyKZJWDPNRJALLNS-ICLVQLPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phytosterols (CAS 949109-75-5) Procurement Guide: Cholesterol-Lowering Efficacy and Comparator Performance


Phytosterols (plant sterols and stanols) are naturally occurring compounds found in plant cell membranes that competitively inhibit intestinal cholesterol absorption [1]. At a clinically validated intake of 2 g/day, phytosterols reduce low-density lipoprotein cholesterol (LDL-C) by 8–10% in human subjects, with effects additive to statin therapy and equivalent to doubling the statin dose [2][3]. This compound class is distinct from pharmaceutical cholesterol absorption inhibitors (e.g., ezetimibe) and synthetic statins, offering a food-grade, Generally Recognized as Safe (GRAS) ingredient for functional foods and dietary supplements.

Phytosterols Procurement Risk Alert: Why Substituting In-Class Compounds Without Formulation and Purity Data Fails


Phytosterols are not interchangeable commodities; clinical efficacy varies significantly by formulation (free sterols vs. esters, water-dispersible vs. lipid-based), purity (≥95% total sterols required for food-grade applications), and sterol composition profile (β-sitosterol:campesterol:stigmasterol ratio) [1][2]. A 2023 head-to-head trial demonstrated that generic plant sterol supplements failed to lower LDL-C significantly versus placebo (-2.5% vs. placebo +2.3%), while a specific water-dispersible free phytosterol formulation achieved an 11.7% LDL-C reduction [3][4]. Furthermore, esterified phytosterols reduce β-carotene bioavailability by approximately 50%, significantly more than free sterols, which has implications for formulation selection in products targeting at-risk populations [5]. Procurement decisions must therefore be evidence-based and formulation-specific.

Phytosterols Comparator Data Sheet: Quantitative Efficacy, Formulation, and Additive Effects


Phytosterols vs. Placebo: LDL-C Reduction in Randomized Controlled Trials

In a 2020 randomized, double-blind, placebo-controlled trial (n=202) assessing 2 g/day free phytosterol nanoparticles, the phytosterol group showed a 15.65% lower proportion of participants with triglycerides ≥150 mg/dL versus placebo (p=0.023), and half of the phytosterol group reduced waist circumference by up to 4 cm compared with 0 cm in placebo (p=0.0001) [1]. A separate 2014 meta-analysis of 124 randomized controlled trials demonstrated that phytosterol intakes of 0.6–3.3 g/day gradually reduce LDL-C by 6–12%, with effects continuing up to ~3 g/day [2].

Hypercholesterolemia LDL Cholesterol Cardiovascular Risk

Phytosterols vs. Statins: Additive LDL-C Lowering and Dose Equivalence

The European Atherosclerosis Society Consensus Panel concluded that plant sterol/stanol-mediated LDL-C lowering (8–10% at 2 g/day) is additive to that of statins in dyslipidemic subjects, equivalent to doubling the statin dose [1]. A 2015 prospective randomized study demonstrated that adding 2.0 g/day phytosterols to atorvastatin 40 mg therapy further reduced LDL-C by 6.5% (p<0.05), while addition to atorvastatin/ezetimibe combination therapy reduced LDL-C by an additional 4.0% (p<0.05) [2]. In contrast, a 2023 head-to-head trial found that plant sterol supplements alone did not significantly lower LDL-C versus placebo (-2.5% vs. +2.3%; p=NS), whereas rosuvastatin 5 mg reduced LDL-C by 35.2% (p<0.001) [3].

Dyslipidemia Statin Therapy Combination Therapy

Free Phytosterols vs. Phytosterol Esters: Triglyceride and Bioavailability Impact

A 2014 randomized crossover trial (n=47) compared water-dispersible free phytosterols (WD-PS) versus phytosterol esters (PS-esters) at 2 g/day. Both formulations produced similar LDL-C reductions (11.7% vs. 11.6%, p<0.001), but WD-PS uniquely reduced serum triglycerides by 13.9% compared to only 0.6% for PS-esters (p<0.05) [1]. Additionally, free plant sterols reduced β-carotene bioavailability by approximately 50% and α-tocopherol by approximately 20%, whereas plant sterol esters caused significantly greater reductions in β-carotene bioavailability (p<0.05) [2].

Formulation Science Bioavailability Triglycerides

Phytosterols vs. Plant Stanols: Dose-Response Equivalence

A 2014 meta-analysis of 124 randomized controlled trials (201 strata) examined plant sterols and stanols separately. Both compound classes demonstrated clear and comparable dose-response relationships, with LDL-C reductions of 6–12% for intakes of 0.6–3.3 g/day [1]. No significant differences were found between dose-response curves for plant sterols versus stanols, nor between fat-based versus non-fat-based food formats [2]. The maximum average LDL-C reduction of 12% is achieved at approximately 3 g/day for both sterols and stanols.

Dose-Response Comparative Efficacy Meta-Analysis

Phytosterol Purity Specifications: EU Novel Food Regulatory Benchmark

Commission Implementing Regulation (EU) 2025/1509 establishes that phytosterols and phytostanols must be extracted from vegetable oil sources suitable for food and must be free of contaminants, best ensured by a purity of more than 99% of the phytosterol/phytostanol ingredient when analyzed by GC-FID or equivalent method [1]. This regulatory benchmark differentiates food-grade phytosterols from lower-purity industrial-grade materials (e.g., 95% purity feed-grade or technical-grade sterols) that may contain unsafe levels of extraction solvents or contaminants.

Regulatory Compliance Purity Specification Food Safety

Phytosterol Encapsulation Efficiency: Capsule vs. Food Matrix Delivery

A 2007 randomized controlled trial (n=54) examining encapsulated phytosterol esters (2.6 g/day) versus placebo found that LDL-C reduction was -5.00% (95% CI: -9.92 to -0.08) for the phytosterol group compared to +4.89% (95% CI: 0.24 to 9.5) for placebo (p<0.05) [1]. This 5% reduction is substantially lower than the 11.6–11.7% reduction observed with food-matrix delivery of equivalent doses in yogurt [2], indicating that encapsulation in capsules reduces efficacy by approximately 57%.

Delivery Systems Encapsulation Bioavailability

Phytosterols Evidence-Based Application Scenarios for R&D and Procurement


Functional Food Formulation: Cholesterol-Lowering Yogurts and Margarines

For functional foods targeting LDL-C reduction, water-dispersible free phytosterol formulations (WD-PS) at 2 g/day are supported by Level I evidence demonstrating 11.7% LDL-C reduction and 13.9% triglyceride reduction compared to 11.6% LDL-C reduction and only 0.6% TG reduction for esterified forms [1]. The additive effect of phytosterols to statin therapy (additional 6.5% LDL-C reduction beyond atorvastatin 40 mg) supports their use in combination products or as adjunctive dietary recommendations [2]. Procurement should specify >99% purity per EU 2025/1509 and water-dispersible free sterol formulation to maximize triglyceride benefits [3].

Dietary Supplement Development: Capsule and Tablet Formulations

Encapsulated phytosterol esters at 2.6 g/day provide a modest 5.00% LDL-C reduction versus placebo, representing only 43% of the efficacy achieved with food-matrix delivery [4]. Consequently, capsule-based supplements are indicated for mild hypercholesterolemia or as adjunctive therapy where convenience outweighs maximal efficacy. Formulators should consider co-administration with meals containing dietary fat to enhance micellar incorporation and absorption [5]. The minimal triglyceride effect of esterified forms (0.6% reduction) should be clearly communicated on product labeling to manage consumer expectations [1].

Metabolic Syndrome and Hypertriglyceridemia Intervention Products

Free phytosterol nanoparticle aqueous dispersions (2 g/day) demonstrated a 15.65% relative reduction in hypertriglyceridemia prevalence and up to 4 cm waist circumference reduction in 50% of metabolic syndrome patients over 24 weeks, compared with placebo [6]. This unique non-LDL-C benefit profile is not observed with conventional ester formulations or encapsulated products. R&D teams developing metabolic syndrome-targeted nutraceuticals should prioritize free phytosterol nanoparticle formulations and design clinical endpoints around triglyceride and anthropometric outcomes rather than LDL-C alone.

Statin-Sparing Adjunctive Therapy Formulations

The European Atherosclerosis Society recommends phytosterols (2 g/day) as an adjunct to statin therapy in high-risk patients who fail to achieve LDL-C targets, noting that the 8–10% additional LDL-C reduction is equivalent to doubling the statin dose without increasing myopathy risk [7]. Clinical evidence confirms that adding 2 g/day phytosterols to atorvastatin 40 mg yields an additional 6.5% LDL-C reduction, while addition to atorvastatin/ezetimibe combination yields a further 4.0% reduction [2]. Procurement for pharmaceutical-grade or medical food applications should specify phytosterols with documented additive efficacy data and >99% purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phytosterols

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.